2-(2-Chloro-6-methoxyphenyl)morpholine

Medicinal Chemistry Physicochemical Profiling SAR

2-(2-Chloro-6-methoxyphenyl)morpholine (CAS 1859887-52-7) is a C-substituted morpholine derivative featuring a 2-chloro-6-methoxyphenyl group on the morpholine ring. With a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery and kinase inhibitor development.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 1859887-52-7
Cat. No. B2981997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-methoxyphenyl)morpholine
CAS1859887-52-7
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Cl)C2CNCCO2
InChIInChI=1S/C11H14ClNO2/c1-14-9-4-2-3-8(12)11(9)10-7-13-5-6-15-10/h2-4,10,13H,5-7H2,1H3
InChIKeyAEMPEATUDLEJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-6-methoxyphenyl)morpholine (CAS 1859887-52-7): A Unique Morpholine Scaffold for CNS and Kinase-Targeted Drug Discovery


2-(2-Chloro-6-methoxyphenyl)morpholine (CAS 1859887-52-7) is a C-substituted morpholine derivative featuring a 2-chloro-6-methoxyphenyl group on the morpholine ring . With a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery and kinase inhibitor development [1]. The morpholine scaffold is a privileged pharmacophore known for enhancing molecular interactions with target proteins, improving solubility, and modulating pharmacokinetic profiles [2]. The specific ortho-chloro and ortho-methoxy substitution pattern on the phenyl ring distinguishes this compound from other morpholine analogs, offering unique electronic and steric properties that can be exploited in structure-activity relationship (SAR) studies [1].

Why Generic Morpholine Analogs Cannot Substitute for 2-(2-Chloro-6-methoxyphenyl)morpholine in Targeted SAR Campaigns


Morpholine-containing compounds are widely used in medicinal chemistry, but their biological activity and physicochemical properties are exquisitely sensitive to the nature and position of substituents on the aryl ring [1]. The 2-chloro-6-methoxyphenyl substitution pattern of this specific compound creates a unique combination of steric hindrance, electronic effects, and hydrogen-bonding potential that differs fundamentally from other isomers (e.g., 2-chloro-3-methoxyphenyl or 4-chloro-2-methoxyphenyl analogs) [2]. Simple substitution with an unsubstituted 2-phenylmorpholine or a mono-substituted analog will result in altered target binding, different metabolic stability, and potentially divergent off-target profiles [1]. For procurement in SAR-driven projects, generic morpholine building blocks cannot recapitulate the precise interaction landscape required for lead optimization, making this specific substitution pattern essential for reproducing or extending published findings [3].

Quantitative Comparative Evidence: 2-(2-Chloro-6-methoxyphenyl)morpholine vs. Key Analogs


Substitution Pattern Drives Distinct pKa and Basicity Profile vs. 2-Phenylmorpholine

The presence of both ortho-chloro and ortho-methoxy groups significantly alters the basicity of the morpholine nitrogen compared to unsubstituted 2-phenylmorpholine [1]. In a study of 2-phenylmorpholines, electron-withdrawing chloro substituents were shown to reduce pKa by 0.5-1.0 units, while methoxy groups exert electron-donating effects that partially offset this reduction [1]. The net effect of the 2-chloro-6-methoxyphenyl combination is a predicted pKa of ~7.8, compared to ~8.5 for 2-phenylmorpholine [1]. This altered basicity directly impacts the compound's ionization state at physiological pH, influencing membrane permeability, solubility, and target engagement in biological assays [2].

Medicinal Chemistry Physicochemical Profiling SAR

Improved Lipophilicity (LogP) and Predicted CNS Permeability vs. Non-Chlorinated Analogs

The 2-chloro-6-methoxyphenyl group imparts a calculated LogP (cLogP) of approximately 2.1-2.4, which falls within the optimal range (1-3) for CNS drug candidates [1]. This represents a significant increase in lipophilicity compared to non-chlorinated 2-(methoxyphenyl)morpholine analogs (cLogP ~1.5) and a more balanced profile than di-chlorinated derivatives (cLogP >3.5) . The methoxy group in the ortho position provides hydrogen-bond acceptor capability while the chloro substituent enhances passive membrane diffusion without excessive hydrophobicity [1].

CNS Drug Design ADME Physicochemical Properties

Enhanced Kinase Selectivity Attributed to Ortho-Substituted Morpholine Scaffolds

Morpholine derivatives with ortho-substituted phenyl rings, particularly those containing a 2-chloro-6-methoxyphenyl group, have been shown to enhance target selectivity in kinase inhibition assays compared to unsubstituted or para-substituted analogs [1]. In a series of mTOR inhibitors, replacement of a simple morpholine with a bridged or ortho-substituted morpholine improved selectivity for mTOR over PI3K by >10-fold [1]. The 2-chloro-6-methoxyphenyl group is hypothesized to occupy a unique hydrophobic pocket in the kinase active site that is not accessible to smaller or differently oriented substituents, thereby reducing off-target kinase engagement [2].

Kinase Inhibitors mTOR PI3K Selectivity

Optimal Use Cases for 2-(2-Chloro-6-methoxyphenyl)morpholine in Drug Discovery and Chemical Biology


CNS Lead Optimization Requiring Balanced Lipophilicity and Basicity

This compound is ideally suited for medicinal chemistry programs targeting CNS disorders (e.g., depression, anxiety, neurodegeneration) where fine-tuning of physicochemical properties is critical. Its predicted cLogP of 2.1-2.4 and moderate pKa (~7.8) position it favorably for blood-brain barrier penetration while minimizing P-glycoprotein efflux [1]. Researchers should prioritize this scaffold when previous leads with higher basicity (e.g., simple 2-phenylmorpholines) showed poor brain exposure or when more lipophilic analogs exhibited high plasma protein binding [1].

Kinase Inhibitor Scaffold Development for Improved Selectivity

Building on the class-level evidence that ortho-substituted morpholines enhance kinase selectivity [1], this compound serves as a key intermediate for synthesizing novel mTOR, PI3K, or other lipid kinase inhibitors. The 2-chloro-6-methoxyphenyl group is expected to occupy a distinct hydrophobic pocket, reducing off-target engagement compared to simpler morpholine analogs [1]. Medicinal chemists should use this scaffold when seeking to differentiate their kinase inhibitor candidates from competitors with less selective profiles.

Stereoselective Synthesis of Chiral Drug Candidates

The morpholine ring in this compound is C-substituted at the 2-position, creating a chiral center that can be exploited for enantioselective synthesis. Recent advances in asymmetric synthesis of 2-substituted morpholines [1] make this compound an attractive starting material for generating enantiomerically pure drug candidates, which are increasingly required by regulatory agencies. The ortho-substituents may also influence the stereochemical outcome of subsequent reactions, offering additional control over molecular geometry [1].

Monoamine Transporter Modulator Research

Patents and literature describe morpholine derivatives as inhibitors of monoamine reuptake (e.g., serotonin, norepinephrine, dopamine transporters) [1]. The specific 2-chloro-6-methoxyphenyl substitution pattern may confer selectivity for particular transporter subtypes based on steric and electronic complementarity [2]. Researchers investigating novel antidepressants or ADHD therapies should consider this compound as a privileged scaffold for exploring transporter pharmacology.

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